molecular formula C11H12O2 B15211554 Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one

Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one

Cat. No.: B15211554
M. Wt: 176.21 g/mol
InChI Key: CZFQLZCPLSCUDD-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a methyl group in the structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenyl-substituted ketone and an appropriate alkene, the compound can be synthesized via an intramolecular aldol condensation followed by reduction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon could be used to facilitate hydrogenation reactions, while maintaining the integrity of the furan ring.

Chemical Reactions Analysis

Types of Reactions

Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of phenyl-substituted carboxylic acids.

    Reduction: Formation of fully saturated dihydrofuran derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of fine chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity. The presence of the phenyl group could facilitate binding to hydrophobic pockets in proteins, while the furan ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-phenyldihydrofuran-3(2H)-one: Lacks the trans configuration, which might affect its reactivity and binding properties.

    2-methyl-5-phenylfuran: Fully unsaturated furan ring, leading to different chemical behavior.

    5-phenyldihydrofuran-3(2H)-one: Lacks the methyl group, which could influence its steric and electronic properties.

Uniqueness

Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific configuration and substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The trans configuration might impart specific stereochemical properties that are advantageous in certain applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(2R,5S)-2-methyl-5-phenyloxolan-3-one

InChI

InChI=1S/C11H12O2/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-,11+/m1/s1

InChI Key

CZFQLZCPLSCUDD-KCJUWKMLSA-N

Isomeric SMILES

C[C@@H]1C(=O)C[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)CC(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.